![molecular formula C16H28Cl2N2O3 B5494796 N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5494796.png)
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.
Mechanism of Action
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can help to increase sexual desire in women with HSDD.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. It also decreases levels of serotonin, which can help to reduce inhibitions and increase sexual arousal.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it easier to study without the confounding effects of hormonal fluctuations. It is also relatively safe and well-tolerated, with few serious side effects. However, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is only approved for use in premenopausal women with HSDD, which limits its potential applications in lab experiments.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with low sexual desire. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in combination with other drugs or therapies for the treatment of sexual dysfunction. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Synthesis Methods
The synthesis of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-morpholin-4-ylbutan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride dihydrochloride.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. Another study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can improve sexual function and satisfaction in women with HSDD.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;;/h4-5,12,17H,3,6-11,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJROUYHRKPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.